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Introduction

TL13-12 is a potent and selective preclinical anaplastic lymphoma kinase (ALK) Proteolysis
Targeting Chimera (PROTAC) degrader. It is composed of the ALK inhibitor TAE684 conjugated
to the cereblon E3 ligase ligand pomalidomide.[1] This bifunctional molecule is designed to
induce the degradation of ALK protein, a key oncogenic driver in various cancers, including
non-small cell lung cancer (NSCLC), anaplastic large-cell ymphoma (ALCL), and
neuroblastoma.[2][3] While TL13-12 has demonstrated significant single-agent activity in
preclinical models, the development of resistance to targeted therapies, including ALK
inhibitors, remains a critical challenge in the clinical setting.

Acquired resistance to ALK inhibitors can arise from on-target mutations in the ALK kinase
domain or the activation of bypass signaling pathways that circumvent the need for ALK
signaling.[4][5] This has led to the exploration of combination therapies aimed at overcoming or
preventing resistance and enhancing therapeutic efficacy. These application notes provide a
comprehensive overview of the rationale and preclinical evidence for combining TL13-12 with
other targeted agents, along with detailed protocols for evaluating these combinations.

Rationale for Combination Therapies

The primary rationale for combining TL13-12 with other anticancer agents is to address the
mechanisms of resistance to ALK inhibition. Key bypass signaling pathways implicated in
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resistance to ALK inhibitors include the RAS-MAPK, PI3K-AKT, and IGF-1R pathways.[1][6]
Targeting these pathways concurrently with ALK degradation presents a promising strategy to
achieve more durable responses.

Furthermore, the pomalidomide component of TL13-12 possesses immunomodulatory
properties, including the ability to enhance T-cell and NK-cell-mediated anti-tumor immunity
and inhibit the proliferation and function of regulatory T cells (Tregs).[7][8] This provides a
strong basis for exploring combinations with immunotherapies, such as immune checkpoint
inhibitors.

Proposed Combination Strategies

Based on preclinical evidence for ALK inhibitors and the known mechanisms of resistance, the
following combination strategies are proposed for TL13-12:

e TL13-12 + SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that acts as a critical
node downstream of multiple receptor tyrosine kinases (RTKs) and is involved in activating
the RAS-MAPK pathway.[9] Inhibition of SHP2 has been shown to restore sensitivity to ALK
inhibitors in resistant models.[10]

e TL13-12 + MEK Inhibitors: The RAS-MAPK pathway is a key downstream effector of ALK
signaling.[1] Combined inhibition of ALK and MEK has demonstrated synergistic anti-tumor
effects in preclinical models of ALK-positive NSCLC.[11][12]

e TL13-12 + IGF-1R Inhibitors: Activation of the Insulin-like Growth Factor 1 Receptor (IGF-
1R) signaling pathway has been identified as a mechanism of resistance to ALK inhibitors.[2]
[13] Co-targeting ALK and IGF-1R has shown synergistic effects in preclinical studies.[2][14]

e TL13-12 + Immune Checkpoint Inhibitors: The immunomodulatory activity of the
pomalidomide component of TL13-12 suggests potential synergy with immune checkpoint
inhibitors (e.g., anti-PD-1/PD-L1 antibodies) by enhancing the anti-tumor immune response.

[71L8]

Quantitative Data from Preclinical Combination
Studies
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The following tables summarize key quantitative data from preclinical studies investigating the
combination of ALK inhibitors with inhibitors of bypass signaling pathways. While these studies
do not use TL13-12 directly, they provide a strong rationale for its use in similar combinations.

Table 1: In Vitro Synergy of ALK Inhibitors with SHP2 Inhibitors

. Cancer ALK SHP2 Combinatio
Cell Line o o Reference
Type Inhibitor Inhibitor n Effect
Synergistic
H3122 NSCLC Alectinib SHP099 decrease in [15]
cell viability
Synergistic
H2228 NSCLC Alectinib SHP099 decrease in [15]
cell viability
ALK-mutant Synergistic
Neuroblasto Ceritinib, -
Neuroblasto o TNO155 reduction in [16][17]
] ma Lorlatinib
ma Cell Lines cell growth
Lorlatinib-
resistant Re-
Neuroblasto o e
ALK-F1174L Lorlatinib TNO155 sensitization [17]
ma
Neuroblasto to lorlatinib
ma Cells

Table 2: In Vitro Synergy of ALK Inhibitors with MEK Inhibitors
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. Cancer ALK MEK Combinatio
Cell Line o o Reference
Type Inhibitor Inhibitor n Effect
Inhibition of
cell
H3122 NSCLC TAE684 MEK Inhibitor  proliferation [12]

and induction

of apoptosis

Marked
H2228 NSCLC TAEG684 MEK Inhibitor  apoptosis [12]
induction
Potent
H3122 NSCLC Crizotinib Selumetinib inhibition of [18]
cell growth
CR-H3122 Potent
(Crizotinib- NSCLC Crizotinib Selumetinib inhibition of [18]
resistant) cell growth

Table 3: In Vitro Synergy of ALK Inhibitors with IGF-1R Inhibitors
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. Cancer ALK IGF-1R Combinatio
Cell Line o o Reference
Type Inhibitor Inhibitor n Effect
Synergistic
MAb391 ynerg _
o decrease in
H3122 NSCLC Crizotinib (mAb), OSI- I [13][19]
ce
906 (TKI) ) _
proliferation
Synergistic
MAb391 ynerg _
L decrease in
STE-1 NSCLC Crizotinib (mAb), OSI- I [13][19]
ce
906 (TKI) ] _
proliferation
Synergistic
ALK-mutated y. g
Neuroblasto . IGF-1R anti-
Neuroblasto ALK Inhibitor o ) ) [20]
ma Inhibitor proliferation

ma Cell Lines

effects

Signaling Pathways and Mechanisms of Action
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Caption: ALK signaling pathways and the mechanism of action of TL13-12.

Experimental Protocols
In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of TL13-12 in
combination with other targeted inhibitors (e.g., SHP2, MEK, or IGF-1R inhibitors) on the
proliferation of ALK-positive cancer cell lines.

Materials:
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ALK-positive cancer cell lines (e.g., H3122, H2228 for NSCLC; Kelly, NB-1 for
neuroblastoma)

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
and 1% penicillin-streptomycin

TL13-12 (stock solution in DMSO)

Combination agent (e.g., SHP2 inhibitor, MEK inhibitor, IGF-1R inhibitor; stock solution in
DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Plate reader for luminescence or absorbance
Protocol:

Cell Seeding: Seed ALK-positive cancer cells in 96-well plates at a density of 3,000-5,000
cells per well in 100 pL of complete culture medium. Incubate overnight at 37°C in a
humidified 5% CO2 incubator.

Drug Preparation: Prepare serial dilutions of TL13-12 and the combination agent in culture
medium. A 6x6 or 7x7 matrix of concentrations is recommended, with concentrations ranging
from well below to well above the known IC50 values of each drug.

Drug Treatment: Add 20 uL of the drug dilutions to the appropriate wells. Include wells with
single agents and a vehicle control (DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

Viability Assay: After the incubation period, assess cell viability using a suitable reagent
according to the manufacturer's instructions.

Data Analysis:
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o Calculate the percentage of cell viability for each drug concentration relative to the vehicle
control.

o Use software such as CompuSyn or SynergyFinder to calculate the Combination Index

(CNH.[9]
» Cl < 1indicates synergy.
= Cl =1 indicates an additive effect.

» Cl > 1 indicates antagonism.
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Caption: Workflow for in vitro synergy assessment.

In Vivo Xenograft Model for Combination Therapy
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Objective: To evaluate the in vivo efficacy of TL13-12 in combination with a targeted inhibitor in
a mouse xenograft model of ALK-positive cancer.

Materials:

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

o ALK-positive cancer cell line (e.g., H3122)

o Matrigel

e TL13-12 formulation for in vivo administration (e.g., in 0.5% methylcellulose)
o Combination agent formulation for in vivo administration

 Calipers for tumor measurement

e Animal balance

Protocol:

o Cell Implantation: Subcutaneously inject 1-5 x 1076 ALK-positive cancer cells mixed with
Matrigel into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-
3 times per week. Tumor volume can be calculated using the formula: (Length x Width”2) / 2.

o Randomization and Treatment Initiation: When tumors reach an average volume of 100-150
mm3, randomize the mice into four treatment groups:

o Group 1: Vehicle control

[¢]

Group 2: TL13-12 alone

[¢]

Group 3: Combination agent alone

[e]

Group 4: TL13-12 + combination agent
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Drug Administration: Administer the drugs according to a predetermined schedule and route
(e.g., oral gavage, intraperitoneal injection).

Monitoring: Monitor tumor volume, body weight, and the general health of the mice
throughout the study.

Endpoint: The study can be terminated when tumors in the control group reach a
predetermined size, or at a specific time point.

Data Analysis:
o Plot the mean tumor volume £ SEM for each group over time.

o Calculate the tumor growth inhibition (TGI) for each treatment group compared to the
vehicle control.

o Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences
between treatment groups.
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Caption: Workflow for in vivo xenograft combination therapy study.
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Conclusion

The development of the ALK PROTAC degrader TL13-12 offers a novel therapeutic strategy for
ALK-driven cancers. The exploration of TL13-12 in combination with inhibitors of key resistance
pathways, such as SHP2, MEK, and IGF-1R, holds significant promise for improving patient
outcomes. Furthermore, the immunomodulatory properties of its pomalidomide component
open up exciting possibilities for combination with immunotherapies. The protocols outlined in
these application notes provide a framework for the preclinical evaluation of these promising
combination strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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